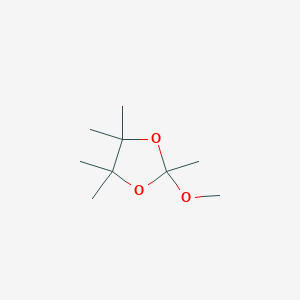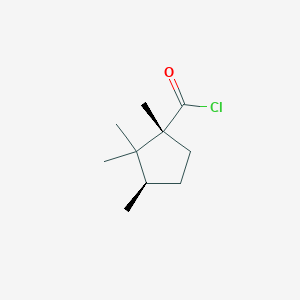![molecular formula C12H18N2O4S B14182901 N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide CAS No. 919996-87-5](/img/structure/B14182901.png)
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions, making it valuable in coordination chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide typically involves the reaction of 3-phenylpropylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with hydroxylamine to introduce the hydroxamic acid functionality. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its therapeutic potential in treating diseases involving metal ion dysregulation.
Industry: Utilized in the development of metal ion sensors and separation processes.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloproteases by binding to the metal ion in the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-3-phenylpropanamide: Lacks the sulfonamide group, making it less effective in certain applications.
N-Hydroxy-3-(3-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-Hydroxy-3-(3-phenylpropyl)benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
Uniqueness
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide is unique due to the presence of both the hydroxamic acid and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
919996-87-5 |
|---|---|
Fórmula molecular |
C12H18N2O4S |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
N-hydroxy-3-(3-phenylpropylsulfamoyl)propanamide |
InChI |
InChI=1S/C12H18N2O4S/c15-12(14-16)8-10-19(17,18)13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,13,16H,4,7-10H2,(H,14,15) |
Clave InChI |
WJOBONKYFQTZEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNS(=O)(=O)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)



